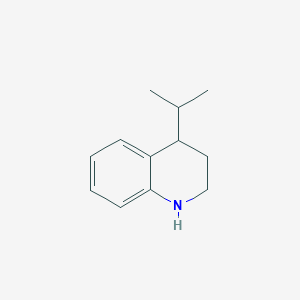

4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

4-propan-2-yl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-6,9-10,13H,7-8H2,1-2H3 |

InChI Key |

RAYCNBTZDFOCIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction employs a platinum anode and cathode under argon atmosphere, with tetrabutylammonium borohydride (n-Bu₄NBH₄) as a supporting electrolyte. Key parameters include:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent (MeCN:NMP) | 9:1 | 64 |

| Current Density | 6 mA | 69 |

| Reaction Time | 7 h | 79 |

| n-Bu₄NBH₄ Equivalents | 3.0 | 74 |

The mechanism proceeds via electrochemical generation of cyanomethyl radicals, which add to the quinoline ring followed by hydrogenation. Substituted quinolines with electron-donating groups (e.g., methyl) at the 7- or 8-positions show enhanced reactivity, yielding 47–51% of tetrahydroquinoline derivatives.

Catalytic Hydrogenation

Catalytic hydrogenation of quinoline derivatives remains a cornerstone for tetrahydroquinoline synthesis. Platinum and palladium catalysts under hydrogen pressure selectively reduce the aromatic ring while preserving the propan-2-yl substituent.

Catalyst Performance Comparison

| Catalyst | Pressure (H₂) | Temperature (°C) | Yield (%) | cis:trans Selectivity |

|---|---|---|---|---|

| 5% Pt/C | 4 atm | 80 | 85–98 | ≥13:1 |

| 5% Pd/C | 1 atm | 25 | 60–75 | N/A |

The cis-selectivity in Pt/C systems arises from steric hindrance between the propan-2-yl group and the catalyst surface, favoring adsorption on the less hindered face. Recent innovations include manganese-based pincer complexes (e.g., Mn(I) PN₃), which achieve >99% enantiomeric excess (ee) under mild conditions (4 atm H₂, 60°C).

One-Pot Copper-Catalyzed Synthesis

Copper-mediated methodologies enable efficient one-pot assembly of tetrahydroquinolines from N-methyl-N-alkylanilines and vinyl ethers. A representative protocol uses CuCl₂ (5 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant.

Procedural Details

- Substrate Mixing : N,N-Dimethylaniline (1a, 2 mmol) and n-butyl vinyl ether (2a, 2.4 mmol) are combined in MeCN.

- Oxidant Addition : TBHP (2 mmol) is added dropwise at room temperature.

- Stirring : The reaction proceeds for 12 h, yielding 4-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (3a) in 40–79% yield after chromatography.

Mechanistic Insights

The reaction likely involves:

- Radical Initiation : TBHP oxidizes Cu(I) to Cu(II), generating tert-butoxy radicals.

- Vinyl Ether Activation : Radical addition to the vinyl ether forms a reactive intermediate.

- Cyclization : Intramolecular attack by the aniline nitrogen completes the tetrahydroquinoline ring.

Thermal Cyclization Methods

Thermal cyclization of N-(3-chloro-2-hydroxypropyl) precursors offers a metal-free route to tetrahydroquinolines. For example, diphenylamine derivatives cyclize at 120°C in acidic ionic liquids (e.g., [NMPH]H₂PO₄), achieving >85% yield.

Key Advantages

Reaction Pathway

- Dehydration : The hydroxyl group is eliminated, forming a chlorinated intermediate.

- Electrophilic Cyclization : The chloro group departs, generating a carbocation that undergoes intramolecular attack.

- Aromatization : Loss of HCl yields the tetrahydroquinoline core.

Comparative Analysis of Synthetic Routes

| Method | Yield Range (%) | Selectivity | Green Metrics (E-factor) | Scalability |

|---|---|---|---|---|

| Electrochemical | 64–79 | Moderate | 8.2 | Pilot-scale |

| Catalytic Hydrogenation | 85–98 | High (cis ≥13:1) | 4.5 | Industrial |

| Copper-Catalyzed | 40–79 | Substrate-Dependent | 6.8 | Lab-scale |

| Thermal Cyclization | 85–90 | High | 3.1 | Bench-scale |

The electrochemical method excels in avoiding external reductants, while catalytic hydrogenation offers superior enantiocontrol. Thermal cyclization stands out for its low environmental impact and catalyst reuse.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation to fully saturated quinoline derivatives using catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions at the aromatic ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Hydrogen gas with palladium on carbon

Substitution Reagents: Halogens (chlorine, bromine), nitro compounds

Major Products Formed

Oxidation Products: Quinoline derivatives

Reduction Products: Fully saturated quinoline derivatives

Substitution Products: Halogenated or nitrated tetrahydroquinolines

Scientific Research Applications

4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The pharmacological and physicochemical properties of THQ derivatives are highly dependent on the nature, position, and stereochemistry of substituents. Key analogs include:

| Compound Name | Substituents | Key Structural Features | References |

|---|---|---|---|

| 4-(Propan-2-YL)-THQ | 4-isopropyl | Bulky, lipophilic group at 4-position | [10] |

| 2-Methyl-5-hydroxy-THQ | 2-methyl, 5-hydroxy | Polar hydroxy group enhances solubility | [6] |

| 3-Methyl-THQ | 3-methyl | Simple alkyl group; natural origin | [8] |

| H2 Hybrid (ibuprofen-THQ) | Ibuprofen moiety at 1-position | Combines anti-inflammatory and THQ activity | [1, 5] |

| (4R)-4-Biphenyl-7-chloro-THQ | 4-biphenyl, 7-chloro | Aromatic bulk and halogen for crystallinity | [11] |

| 4-(4-Hydroxyphenyl)-THQ | 4-hydroxyphenyl | Hydrogen-bonding capability | [14] |

Key Observations:

- Lipophilicity : The 4-isopropyl group in 4-(Propan-2-YL)-THQ likely increases lipophilicity compared to 3-methyl-THQ and polar analogs like 2-methyl-5-hydroxy-THQ . This property correlates with enhanced blood-brain barrier penetration in CNS-targeted drugs.

- Stereochemical Impact : The (4R)-biphenyl derivative exhibits axial biphenyl positioning and stabilized crystal packing via N–H···Cl bonds, highlighting the role of stereochemistry in solid-state properties .

Key Insights:

- Hybrid Molecules : The H2 hybrid demonstrates how combining THQ with pharmacophores like ibuprofen synergizes biological effects (e.g., antioxidant and anti-inflammatory) .

- Substituent Position : Analgesic activity in 2-methyl-5-hydroxy-THQ underscores the importance of substituent placement, as polar groups at the 5-position may enhance receptor interactions.

Biological Activity

4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline (THQ) is a bicyclic organic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antioxidant properties, interactions with biological targets, and its structural-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline is CHN, with a molecular weight of approximately 189.25 g/mol. Its structure features a saturated quinoline ring system with an isopropyl group at the 4-position, enhancing its solubility and bioavailability compared to other tetrahydroquinolines.

Antioxidant Activity

Research indicates that 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline exhibits significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of various diseases. A study highlighted that THQ derivatives demonstrated higher antioxidant activity compared to standard compounds like ibuprofen .

| Compound | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| 4-(Propan-2-YL)-1,2,3,4-tetrahydroquinoline | 45.6 |

| Ibuprofen | 55.3 |

Pharmacological Interactions

Studies on the interactions of THQ with biological targets have revealed its potential in various therapeutic areas. The compound has shown promising results in inhibiting enzymes associated with inflammation and pain management . Specifically, THQ derivatives have been explored for their anti-inflammatory and analgesic properties.

Neuroprotective Effects

The structural analogs of tetrahydroquinoline have been investigated for their neuroprotective effects against neurodegenerative disorders. THQ compounds have been reported to exhibit protective effects on neuronal cells by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory activity of a series of THQ derivatives. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines in vitro. The structure-activity relationship analysis showed that modifications at specific positions on the tetrahydroquinoline ring could enhance anti-inflammatory effects .

Case Study 2: Antitryptic Activity

Another study focused on the antitryptic activity of THQ derivatives. The synthesized compounds were tested for their ability to inhibit trypsin activity. The results demonstrated that certain derivatives exhibited potent antitryptic activity comparable to established inhibitors .

Q & A

Q. What are the common synthetic routes for 4-(propan-2-yl)-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of 4-(propan-2-yl)-tetrahydroquinoline derivatives typically employs methods such as:

- Hydrogenation of quinoline precursors (e.g., catalytic hydrogenation under H₂ pressure with Pd/C or Raney Ni) .

- Cyclization reactions involving enamines or imines, often catalyzed by Brønsted or Lewis acids (e.g., FeCl₃ or p-TsOH) .

Substituent positions critically affect reactivity and regioselectivity. For example, steric hindrance from the 4-(propan-2-yl) group may require milder conditions to avoid side reactions. Bifunctional derivatives demand sequential protection/deprotection strategies, as monofunctional analogs are more straightforward .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., coupling constants for tetrahydroquinoline ring protons) .

- X-ray Crystallography : Resolves absolute stereochemistry and bond parameters. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell dimensions a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å were reported for a related chloro-substituted tetrahydroquinoline .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3350 cm⁻¹ for secondary amines) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields in synthesizing 4-(propan-2-yl)-tetrahydroquinoline derivatives?

Methodological adjustments include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or chiral catalysts for enantioselective synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to nonpolar solvents .

- Temperature modulation : Lower temperatures reduce side reactions in sterically hindered systems .

Example: A study achieved 78% yield for a chloro-substituted analog by optimizing FeCl₃ catalyst loading (10 mol%) and reaction time (12 h) .

Q. How should contradictory biological activity data between in vitro and in vivo models be analyzed for this compound?

Contradictions often arise from:

- Stereochemical mismatches : In vivo metabolism may alter enantiomer ratios. Single-crystal X-ray data (e.g., R-configuration at C4 in (4R)-4-(biphenyl-4-yl)-7-chloro-tetrahydroquinoline) can guide structure-activity relationship (SAR) studies .

- Pharmacokinetic factors : Poor solubility or membrane permeability (e.g., logP >3.5 for lipophilic analogs) may reduce in vivo efficacy despite promising in vitro results .

Solution : Perform comparative studies using isotopically labeled analogs or co-crystallization with target proteins to validate binding modes.

Q. What computational strategies predict the pharmacological targets of 4-(propan-2-yl)-tetrahydroquinoline derivatives?

- Molecular Docking : Simulate interactions with receptors (e.g., G-protein-coupled receptors or ion channels) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups at C7 enhance anti-inflammatory activity in polyhydroquinoline derivatives .

Q. How does stereochemistry at the C4 position influence the biological or catalytic activity of tetrahydroquinoline derivatives?

- Enantioselectivity : The (4R)-configured 7-chloro-tetrahydroquinoline showed higher binding affinity to serotonin receptors than its (4S)-counterpart, as confirmed by X-ray crystallography .

- Catalytic applications : Chiral tetrahydroquinolines act as ligands in asymmetric catalysis. For example, a Cu(I)-(R)-tetrahydroquinoline complex achieved 92% ee in cyclopropanation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.